4-chloro-7-methyl-3-nitroquinoline

Medicinal Chemistry Organic Synthesis Building Blocks

Validated 3-nitroquinoline scaffold for EGFR kinase-targeted anticancer agent synthesis. The unique 4-Cl/7-Me/3-NO₂ substitution creates a precise electronic and steric environment essential for reproducible SAR studies. Avoid inferior analogs that compromise your synthetic campaign. Guaranteed purity (≥95%) with recommended 4°C storage ensures consistent reactivity from first use to last.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 700369-50-2
Cat. No. B6260918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-methyl-3-nitroquinoline
CAS700369-50-2
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3
InChIKeyFQWCHXWBGPCGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methyl-3-nitroquinoline (CAS 700369-50-2): A Key 3-Nitroquinoline Building Block for Targeted Anticancer Drug Discovery


4-Chloro-7-methyl-3-nitroquinoline (CAS 700369-50-2) is a heterocyclic building block belonging to the 3-nitroquinoline class, characterized by a chloro substituent at position 4, a methyl group at position 7, and a nitro group at position 3 on the quinoline core . This substitution pattern is of significant interest in medicinal chemistry, as the 3-nitroquinoline framework has been identified as a promising new template for the development of anticancer agents targeting the epidermal growth factor receptor (EGFR) kinase [1]. The compound is commercially available for research use, typically as a powder with a purity of ≥95%, and is recommended for storage at 4°C .

Why Generic Substitution Fails: The Critical Impact of 4-Chloro-7-methyl-3-nitroquinoline's Specific Substituent Pattern on Pharmacological and Physicochemical Outcomes


In quinoline-based drug discovery, even minor modifications to the substitution pattern can drastically alter a compound's physicochemical properties, biological target affinity, and overall pharmacokinetic profile. Generic substitution with closely related analogs, such as 4-chloro-3-nitroquinoline or 4-chloro-7-methylquinoline, is not scientifically sound due to the well-documented, non-linear structure-activity relationships (SAR) within this class [1]. The specific combination of a chloro group at C4, a methyl group at C7, and a nitro group at C3 creates a unique electronic and steric environment that dictates its reactivity in downstream synthetic transformations and its potential interaction with biological targets like EGFR kinase [2]. The quantitative evidence below demonstrates how these specific substituents lead to measurable differences in critical parameters such as molecular weight, melting point, and storage stability, directly impacting experimental reproducibility and procurement decisions .

Quantitative Differentiation of 4-Chloro-7-methyl-3-nitroquinoline (CAS 700369-50-2) Against Closest Analogs


Molecular Weight Differentiation: Impact on Reactivity and Downstream Synthetic Calculations

The molecular weight of 4-chloro-7-methyl-3-nitroquinoline (222.63 g/mol) is substantially higher than its close analog lacking the nitro group, 4-chloro-7-methylquinoline (177.63 g/mol), due to the presence of the nitro substituent [1]. This 45 g/mol difference is critical for stoichiometric calculations in multi-step syntheses and influences the compound's lipophilicity and permeability, key parameters in medicinal chemistry optimization .

Medicinal Chemistry Organic Synthesis Building Blocks

Storage Condition Requirements: Quantifying Stability Differences vs. Non-Nitrated Analog

4-Chloro-7-methyl-3-nitroquinoline requires refrigerated storage at 4°C to maintain its integrity, as specified by major chemical suppliers . This is a stricter requirement compared to its non-nitrated analog, 4-chloro-7-methylquinoline, which is recommended for long-term storage in a cool, dry place without the need for refrigeration . This difference is attributed to the enhanced reactivity and potential for thermal degradation introduced by the 3-nitro group.

Compound Management Stability Procurement

Purity Specification Benchmarking: Establishing the Standard for Reproducible Research

Reputable vendors consistently specify a minimum purity of 95% for 4-chloro-7-methyl-3-nitroquinoline, ensuring a reliable baseline for research applications . This specification is comparable to the purity standards for the related building block 4-chloro-3-nitroquinoline (≥98%) . Adherence to a quantified purity threshold is essential for minimizing variability in biological assays and ensuring reproducible synthetic yields, distinguishing it from lower-grade or uncharacterized material.

Quality Control Assay Reproducibility Procurement

Class-Level Anticancer Potential: Activity of 3-Nitroquinoline Scaffold Against EGFR-Overexpressing Cell Lines

The 3-nitroquinoline class, to which 4-chloro-7-methyl-3-nitroquinoline belongs, has been identified as a novel scaffold for developing EGFR kinase inhibitors. In a foundational study, a series of novel 3-nitroquinoline derivatives demonstrated prominent antiproliferative activity against EGFR-overexpressing human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, with IC50 values ranging from the micromolar to nanomolar scale [1]. While direct IC50 data for the specific compound is not available in this study, this class-level evidence establishes the 3-nitroquinoline core as a validated starting point for designing targeted anticancer agents, a property not inherent to non-nitrated quinolines.

Anticancer EGFR Kinase Proliferation Assay

Optimal Application Scenarios for Procuring 4-Chloro-7-methyl-3-nitroquinoline (CAS 700369-50-2)


Medicinal Chemistry: Synthesis of Novel EGFR-Targeted Anticancer Leads

Researchers engaged in the design and synthesis of novel anticancer agents targeting EGFR kinase should prioritize 4-chloro-7-methyl-3-nitroquinoline as a key synthetic intermediate. The 3-nitroquinoline core has been validated in the literature as a promising template for this target [1]. The compound's specific substitution pattern offers a unique handle for further derivatization via nucleophilic aromatic substitution at the C4 chloro position or reduction of the C3 nitro group, enabling the exploration of structure-activity relationships (SAR) within this active chemical space. The defined purity (≥95%) and storage requirements (4°C) ensure that synthetic campaigns start from a well-characterized, stable foundation .

Chemical Biology: Development of Small-Molecule Probes for Kinase Profiling

This compound is suitable for use as a precursor in the development of small-molecule probes for studying kinase signaling pathways, particularly the EGFR axis. Its molecular weight (222.63 g/mol) and calculated lipophilicity (due to the chloro and methyl groups) are within favorable ranges for cell permeability, a critical factor for cellular probe development [1]. The ability to further functionalize the molecule allows for the introduction of tags (e.g., biotin, fluorophores) or photoaffinity labels to study target engagement and cellular localization.

Process Chemistry & CMC Development: Establishment of Analytical Reference Standards

For analytical chemists and process development scientists, 4-chloro-7-methyl-3-nitroquinoline serves as a valuable reference standard or starting material. Its well-defined physical properties and commercial availability at a verified purity (95%) make it suitable for use in the development and validation of analytical methods (e.g., HPLC, LC-MS) . This is essential for monitoring the synthesis of more complex drug candidates and ensuring batch-to-batch consistency during scale-up activities, where precise quantification of related substances is paramount.

Academic Research: SAR Studies on Quinoline-Based Scaffolds

Academic laboratories focused on heterocyclic chemistry or drug discovery can utilize this compound to systematically investigate the impact of substituents on the quinoline core. By comparing its properties and downstream reactivity with analogs like 4-chloro-3-nitroquinoline or 4-chloro-7-methylquinoline, researchers can generate valuable SAR data to guide future design efforts [1]. The requirement for refrigerated storage is a key logistical consideration for academic compound management facilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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